N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 953151-10-5
VCID: VC5974576
InChI: InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24)
SMILES: CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC
Molecular Formula: C21H28N2O2
Molecular Weight: 340.467

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

CAS No.: 953151-10-5

Cat. No.: VC5974576

Molecular Formula: C21H28N2O2

Molecular Weight: 340.467

* For research use only. Not for human or veterinary use.

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide - 953151-10-5

Specification

CAS No. 953151-10-5
Molecular Formula C21H28N2O2
Molecular Weight 340.467
IUPAC Name N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24)
Standard InChI Key VFLFCZHVFNEPRA-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC

Introduction

Structural and Chemical Identity of N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

Molecular Architecture

The compound features a central propanamide chain (CH2CH2CONH-) bridging two aromatic systems:

  • Aryl Group 1: 4-Methoxyphenyl (–C6H4–OCH3), providing electron-donating methoxy substituents.

  • Aryl Group 2: 4-(Dimethylamino)phenyl (–C6H4–N(CH3)2), contributing basicity and electron-rich character.
    The propyl linker (–CH2CH2CH2–) between the amide nitrogen and the 4-(dimethylamino)phenyl group introduces conformational flexibility, which may influence binding interactions in biological systems .

Nomenclature and Formula

  • Systematic Name: N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

  • Molecular Formula: C22H29N3O2

  • Molecular Weight: 367.49 g/mol

Synthetic Pathways and Optimization

Radical Condensation Strategy

The synthesis of 3-arylpropanamides, as demonstrated by Azizi and Madsen , involves a radical-mediated condensation between benzylic alcohols and acetamides under basic conditions. For the target compound, a two-step approach is hypothesized:

  • Synthesis of 3-(4-Methoxyphenyl)propanamide:

    • React 4-methoxybenzyl alcohol with N,N-dimethylacetamide in the presence of potassium tert-butoxide (KOtBu) at 170°C in mesitylene .

    • Mechanism: Hydrogen atom transfer (HAT) generates benzyl radicals, which undergo addition to the acetamide carbonyl group.

  • Propyl Linker Introduction:

    • Couple the synthesized 3-(4-methoxyphenyl)propanamide with 3-(4-(dimethylamino)phenyl)propan-1-amine via amide bond formation.

    • Reagents: Carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator .

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

StepReactantsReagents/ConditionsYield (%)
14-Methoxybenzyl alcohol + N,N-dimethylacetamideKOtBu, mesitylene, 170°C, N2~84
23-(4-Methoxyphenyl)propanamide + 3-(4-(dimethylamino)phenyl)propan-1-amineEDC·HCl, HOBt, DMF, rt

Physicochemical and Spectroscopic Properties

Spectral Characterization

Data from analogous 3-arylpropanamides suggest the following spectral signatures for the target compound:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.13 (d, J = 8.6 Hz, 2H, Ar-H from 4-methoxyphenyl)

    • δ 6.82 (d, J = 8.6 Hz, 2H, Ar-H from 4-methoxyphenyl)

    • δ 3.78 (s, 3H, OCH3)

    • δ 2.98–2.88 (m, 8H, N(CH3)2 and CON(CH3)2)

    • δ 2.58 (t, J = 8.0 Hz, 2H, CH2CONH)

    • δ 1.70–1.50 (m, 4H, propyl linker CH2 groups) .

Mass Spectrometry (MS)

  • ESI-MS: m/z = 368.2 [M+H]+ (calculated for C22H30N3O2+: 368.23).

Pharmacological Significance and Mechanisms

Structure-Activity Relationships (SAR)

  • Electron-Donating Substituents: Methoxy and dimethylamino groups enhance solubility and receptor binding.

  • Linker Length: A three-carbon chain optimizes spatial alignment for target engagement .

Challenges and Future Directions

Synthetic Hurdles

  • Radical Stability: The propensity for side reactions during radical condensation necessitates stringent temperature control .

  • Amine Protection: The dimethylamino group may require protection during coupling steps.

Applications in Drug Discovery

  • Neuropathic Pain: Analogous propanamides show promise as analgesics.

  • Antidepressants: Dual serotonin/norepinephrine reuptake inhibition is plausible .

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